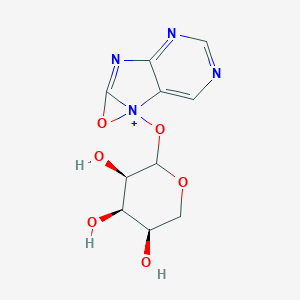

Oxypurinol 7-riboside

Description

Structure

3D Structure

Properties

CAS No. |

16220-08-9 |

|---|---|

Molecular Formula |

C10H11N4O6+ |

Molecular Weight |

283.22 g/mol |

IUPAC Name |

(3R,4R,5R)-2-purino[7,8-b]oxaziren-7-ium-7-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1 |

InChI Key |

CYQFEGWHROFKNL-NTRJPUSZSA-N |

SMILES |

C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |

Synonyms |

oxypurinol 7-riboside oxypurinol-7-riboside |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of Oxypurinol 7 Riboside

Precursors and Metabolic Pathways Leading to Oxypurinol (B62819) 7-Riboside Formation

The formation of oxypurinol 7-riboside is intricately linked to the metabolism of allopurinol (B61711), a medication primarily used in the management of hyperuricemia. The metabolic pathways involve direct precursors and a series of enzymatic reactions that ultimately lead to the synthesis of this specific ribonucleoside.

Oxypurinol as a Direct Precursor in Ribosylation

Oxypurinol, the major active metabolite of allopurinol, serves as the direct precursor for the formation of oxypurinol 7-riboside. hpra.ienafdac.gov.ngmedsafe.govt.nz This conversion is a ribosylation reaction where a ribose sugar moiety is attached to the oxypurinol molecule. The process is considered a metabolic step in the further biotransformation of allopurinol's primary metabolite. hpra.ienafdac.gov.ng The resulting compound, oxypurinol 7-riboside, has been identified in the urine of patients undergoing allopurinol therapy. researchgate.netnih.gov

Role of Allopurinol Metabolism in Oxypurinol 7-Riboside Biosynthesis

The biosynthesis of oxypurinol 7-riboside is a downstream event in the metabolic cascade of allopurinol. hpra.ienafdac.gov.ng Allopurinol, a structural analog of hypoxanthine (B114508), is rapidly metabolized in the body, primarily by the enzyme xanthine (B1682287) oxidase, to form oxypurinol (also known as alloxanthine). ebmconsult.comresearchgate.netnih.gov This conversion is a critical step, as oxypurinol is a potent inhibitor of xanthine oxidase. nih.gov

Enzymatic Catalysis of Oxypurinol 7-Riboside Formation

The synthesis of oxypurinol 7-riboside is not a spontaneous chemical reaction but is catalyzed by specific enzymes within the body. Research has identified key enzymes and potential ribosyl donors involved in this biotransformation.

Characterization of Uridine (B1682114) Phosphorylase Activity in Oxypurinol Ribosylation

Studies have demonstrated that oxypurinol can be converted to its 7-ribosyl derivative by the enzyme uridine phosphorylase. researchgate.net This enzyme typically catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. ontosight.ai In the context of oxypurinol metabolism, uridine phosphorylase facilitates the transfer of a ribose group to oxypurinol, leading to the formation of oxypurinol 7-riboside. researchgate.net This finding suggests that oxypurinol can be recognized as a substrate by enzymes involved in pyrimidine (B1678525) metabolism. scispace.com

Identification of Other Potential Enzymes Involved in Ribosyl Transfer

While uridine phosphorylase has been directly implicated, other enzymes with ribosyl transfer capabilities could potentially contribute to the formation of oxypurinol 7-riboside. Purine (B94841) nucleoside phosphorylase (PNP) is another key enzyme in nucleoside metabolism, catalyzing the reversible phosphorolysis of purine nucleosides. mdpi.compreprints.org Although allopurinol itself is a better substrate for PNP, leading to the formation of allopurinol-1-riboside, the involvement of PNP or other transferases in the ribosylation of oxypurinol cannot be entirely ruled out under certain physiological conditions. researchgate.net

Investigating Ribosyl Donors for Enzymatic Synthesis

For the enzymatic synthesis of oxypurinol 7-riboside to occur, a source for the ribose moiety is required. In the reaction catalyzed by uridine phosphorylase, a ribonucleoside can serve as the ribosyl donor. researchgate.net Research has shown that uridine can act as a source of the ribose group for this reaction. researchgate.net Another potential ribosyl donor is ribose-1-phosphate, which is a key intermediate in the salvage pathways of nucleotide synthesis. ontosight.airesearchgate.net The availability of these ribosyl donors within the cell is a crucial factor for the enzymatic production of oxypurinol 7-riboside.

Metabolic Interconversion and Biochemical Fate of Oxypurinol 7 Riboside

Pathways of Oxypurinol (B62819) 7-Riboside Metabolism

The metabolism of oxypurinol 7-riboside encompasses its formation from precursor compounds and its potential for subsequent chemical changes within biological systems.

Oxypurinol 7-riboside is recognized as a metabolite of allopurinol (B61711) and is formed from its principal active metabolite, oxypurinol. mpa.sepharmgkb.orghpra.ie Following the administration of allopurinol, the drug is rapidly converted to oxypurinol, which is also an inhibitor of xanthine (B1682287) oxidase. hres.campa.se Oxypurinol can then be further metabolized, leading to the formation of oxypurinol 7-riboside, although the specific enzymes catalyzing this ribosidation step have not been definitively reported. ciplamed.compharmgkb.orgeuropa.eu

This compound is detectable in human biological fluids, most notably in urine. nih.gov Its presence and concentration can be particularly significant under certain physiological and pathological conditions. For instance, elevated amounts of oxypurinol 7-riboside are excreted in the urine of patients with renal failure and individuals with Lesch-Nyhan syndrome, a rare genetic disorder of purine (B94841) metabolism. nih.gov However, detection can be method-dependent, as one study utilizing 1H-NMR spectroscopy reported being unable to demonstrate its presence in patients receiving allopurinol, highlighting potential challenges in its quantification. researchgate.net

While direct studies on the complete metabolic fate of oxypurinol 7-riboside are limited, its structure as a ribonucleoside suggests potential biotransformation pathways. A primary route of metabolism for nucleosides involves the cleavage of the glycosidic bond, which would convert oxypurinol 7-riboside back into oxypurinol and a ribose sugar moiety. This is supported by studies on the related compound, allopurinol riboside, which was found to be metabolized back to allopurinol and oxypurinol, potentially by enteric flora. dtic.mil

A critically important potential biotransformation is the phosphorylation of the ribose group to form oxypurinol 7-ribonucleotide. nih.gov This conversion into a nucleotide analogue is the proposed mechanism by which the compound interacts with and disrupts pyrimidine (B1678525) synthesis pathways. nih.govebmconsult.com

Integration of Oxypurinol 7-Riboside into Purine and Pyrimidine Metabolic Cycles

The presence of oxypurinol 7-riboside and its parent compounds within the body has significant consequences for the intricate and highly regulated pathways of nucleotide synthesis.

The metabolic environment in which oxypurinol 7-riboside is formed is characterized by a significant shift in purine handling. The primary action of allopurinol and oxypurinol is the inhibition of xanthine oxidase, the enzyme that catalyzes the final steps of purine breakdown into uric acid. researchgate.netnih.gov This inhibition leads to the accumulation of the purine bases hypoxanthine (B114508) and xanthine. nafdac.gov.ng

The increased availability of these purines enhances the activity of the purine salvage pathway. researchgate.netresearchgate.net Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) utilizes these excess bases to regenerate the purine nucleotides inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nafdac.gov.ngmdpi.com While this effect is a direct consequence of the parent compounds, it defines the metabolic context for oxypurinol 7-riboside. Furthermore, research has shown that oxypurinol can act as a weak allosteric inhibitor of purine nucleoside phosphorylase (PNP), an enzyme also involved in purine salvage, which could subtly modulate this pathway. nih.govescholarship.org

The most direct and well-documented metabolic impact of oxypurinol 7-riboside is its interference with pyrimidine synthesis. Clinical studies have established a strong positive correlation between high urinary concentrations of oxypurinol 7-riboside and the accumulation of orotidine (B106555), a pyrimidine nucleoside, in red blood cells. nih.gov

The proposed mechanism for this interaction is as follows:

Oxypurinol 7-riboside undergoes intracellular phosphorylation to become its active nucleotide form, oxypurinol 7-ribotide. nih.gov

This ribonucleotide acts as a potent inhibitor of the enzyme orotidine-5'-monophosphate (OMP) decarboxylase. nih.govebmconsult.com

OMP decarboxylase is a crucial enzyme in the de novo pyrimidine pathway, responsible for converting OMP into uridine (B1682114) monophosphate (UMP).

Inhibition of this enzyme leads to the accumulation of its substrate, OMP, which is subsequently dephosphorylated by cellular phosphatases into orotidine, causing it to build up in erythrocytes. nih.gov

This disruption is further evidenced by the observation of increased levels of the pyrimidine-sugar UDP-glucose in patients exhibiting the highest concentrations of orotidine. nih.gov

Table 1: Correlation between Urinary Oxypurinol 7-Riboside and Erythrocyte Orotidine

This table summarizes the key finding that links the metabolite to a specific biochemical outcome in pyrimidine metabolism, based on clinical observations.

| Observed Phenomenon | Associated Finding | Implication | Source |

| Allopurinol Therapy | Presence of orotidine in erythrocytes of all subjects. | Allopurinol treatment universally affects pyrimidine pathways. | nih.gov |

| High Urinary Oxypurinol 7-Riboside | Strong positive correlation with high erythrocyte orotidine concentrations. | Oxypurinol 7-riboside is a key mediator of pyrimidine disruption. | nih.gov |

| Renal Failure & Lesch-Nyhan Syndrome | Markedly higher concentrations of both urinary oxypurinol 7-riboside and erythrocyte orotidine compared to controls. | Conditions that increase oxypurinol 7-riboside levels exacerbate the effect on pyrimidine metabolism. | nih.gov |

Table 2: Proposed Mechanism of OMP Decarboxylase Inhibition

This table outlines the step-by-step biochemical process through which oxypurinol 7-riboside is believed to interfere with pyrimidine synthesis.

| Step | Metabolite/Enzyme | Action | Result | Source |

| 1 | Oxypurinol 7-riboside | Intracellular phosphorylation. | Formation of Oxypurinol 7-ribotide. | nih.gov |

| 2 | Oxypurinol 7-ribotide | Inhibition of OMP Decarboxylase. | Blockage of the conversion of OMP to UMP. | nih.govebmconsult.com |

| 3 | Orotidine-5'-Monophosphate (OMP) | Accumulation due to enzyme inhibition. | Increased intracellular OMP levels. | nih.gov |

| 4 | Accumulated OMP | Dephosphorylation by cellular phosphatases. | Formation and accumulation of orotidine. | nih.gov |

Enzymatic Interactions and Molecular Mechanisms of Oxypurinol 7 Riboside

Modulation of Key Metabolic Enzymes by Oxypurinol (B62819) 7-Riboside (or its Nucleotide)

The primary interactions of oxypurinol 7-riboside and its nucleotide derivative involve enzymes crucial for nucleotide synthesis.

A significant enzymatic interaction involves the inhibition of orotidine-5′-monophosphate decarboxylase (OMPDC) by oxypurinol 7-ribotide. nih.govebmconsult.com OMPDC is a critical enzyme in the de novo synthesis of pyrimidines, catalyzing the final step in the formation of uridine (B1682114) monophosphate (UMP). It has been proposed that oxypurinol 7-ribotide acts as an inhibitor of OMPDC. nih.govmusculoskeletalkey.com This inhibition is believed to be the primary cause of orotidine (B106555) accumulation observed in the erythrocytes of individuals undergoing allopurinol (B61711) therapy. nih.gov Studies have demonstrated a strong positive correlation between the urinary excretion of oxypurinol 7-riboside and the concentration of orotidine in red blood cells, supporting the hypothesis of OMPDC inhibition by its nucleotide counterpart, oxypurinol 7-ribotide. nih.gov This interaction highlights a key derangement of pyrimidine (B1678525) nucleotide metabolism resulting from allopurinol treatment. nih.govebmconsult.com

The interaction of oxypurinol and its derivatives with purine (B94841) nucleoside phosphorylase (PNP) is comparatively weak. musculoskeletalkey.comescholarship.org PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine (B1672433). nih.gov Research indicates that oxypurinol itself is a weak inhibitor of PNP. escholarship.orgnih.gov One study noted weak allosteric inhibition of PNP by oxypurinol. nih.govresearchgate.net

Enzymatic studies have shown that oxypurinol can be converted to its 7-ribosyl derivative, oxypurinol 7-riboside, by the action of uridine phosphorylase. researchgate.net This contrasts with allopurinol, which is a much better substrate for purine nucleoside phosphorylase in forming its 1-ribosyl derivative. researchgate.net The weak inhibitory effect on PNP suggests that direct inhibition of this enzyme is not a primary mechanism of action for oxypurinol or its riboside. nih.gov

Mechanistic Studies of Enzyme-Oxypurinol 7-Riboside Interactions

The mechanisms underlying these enzymatic interactions have been explored through kinetic and structural analyses, revealing details about binding affinity and allosteric effects.

Kinetic studies have been performed to quantify the inhibitory potency of oxypurinol, the precursor to oxypurinol 7-riboside, on various enzymes. While direct kinetic data for oxypurinol 7-riboside is limited, the data for oxypurinol provides essential context. For instance, allopurinol and its ribosyl derivative are reported to be weak inhibitors of purine nucleoside phosphorylase, with Ki values greater than 200 μM. escholarship.org Oxypurinol also demonstrates competitive inhibition against xanthine (B1682287) oxidoreductase (XOR) with varying inhibition constants (Ki) depending on the enzyme form and substrate. escholarship.org

Table 1: Inhibition Constants (Ki) of Oxypurinol Against Various Enzymes

| Enzyme Target | Substrate | Inhibitor | Assay Condition | Inhibition Type | Ki Value (μM) | Reference |

|---|---|---|---|---|---|---|

| Xanthine Oxidase (XO) | Xanthine | Oxypurinol | O2, 295 nm | Competitive | 6.35 ± 0.96 | escholarship.org |

| Xanthine Dehydrogenase (XDH) | Xanthine | Oxypurinol | NAD+, 295 nm | Competitive | 4.60 ± 0.87 | escholarship.org |

| Xanthine Dehydrogenase (XDH) | Hypoxanthine (B114508) | Oxypurinol | NAD+, 340 nm | Competitive | 3.15 ± 0.22 | escholarship.org |

| Xanthine Oxidoreductase (XOR) | Xanthine | Oxypurinol | PMS, 550 nm | Competitive | 1.65 ± 0.24 | escholarship.org |

| Xanthine Oxidoreductase (XOR) | Hypoxanthine | Oxypurinol | PMS, 550 nm | Competitive | 1.29 ± 0.14 | escholarship.org |

| Purine Nucleoside Phosphorylase (PNP) | - | Allopurinol/Allopurinol Riboside | - | - | >200 | escholarship.org |

Allosteric modulators function by binding to a site on an enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. frontiersin.org This can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's response. mdpi.com

Research has identified weak allosteric inhibition of purine nucleoside phosphorylase (PNP) by oxypurinol. nih.govresearchgate.net This suggests that oxypurinol can bind to an allosteric site on PNP, remotely regulating its function and inducing a conformational change that reduces its catalytic efficiency. researchgate.netmdpi.com The binding of an allosteric modulator can alter the coupling between different domains of the protein, thereby diminishing the signaling from the substrate binding site to the catalytic machinery. mdpi.com While specific structural data on the conformational changes in PNP induced by oxypurinol or its 7-riboside are not detailed, the observation of allosteric inhibition points to such a mechanism being at play. nih.govresearchgate.net

Role As a Metabolite Analogue in Biological System Models

Detection and Analysis of Oxypurinol (B62819) 7-Riboside in Cellular Models

In vitro cellular models have been instrumental in elucidating the metabolic pathways that form oxypurinol 7-riboside and its subsequent effects on cellular function.

Research using human erythrocytes has been particularly revealing about the downstream effects of oxypurinol 7-riboside formation. Studies show that its presence is linked to a significant derangement of pyrimidine (B1678525) metabolism. nih.govspandidos-publications.com This occurs because oxypurinol 7-riboside can be converted to its ribonucleotide, oxypurinol-7-ribotide, which inhibits the enzyme orotidine-5'-monophosphate (OMP) decarboxylase. nih.govebmconsult.com This inhibition blocks the normal pyrimidine synthesis pathway, causing an accumulation of OMP, which is then degraded to orotidine (B106555). spandidos-publications.com The buildup of orotidine is a key indicator of this metabolic disruption. nih.gov

A strong positive correlation has been found between the concentration of orotidine in erythrocytes and the urinary excretion of oxypurinol-7-riboside, suggesting a direct link between the formation of the metabolite and the subsequent disturbance in pyrimidine synthesis. nih.gov In T84 intestinal epithelial cells treated with allopurinol (B61711), changes in energy metabolites like phosphocreatine (B42189) and ATP were observed, indicating broader metabolic shifts, although these studies did not specifically measure oxypurinol 7-riboside. mdpi.com

Table 1: Proposed Mechanism of Metabolic Derangement by Oxypurinol 7-Riboside

| Step | Process | Key Molecules Involved | Outcome |

|---|---|---|---|

| 1 | Formation | Oxypurinol, Uridine (B1682114) Phosphorylase | Oxypurinol 7-Riboside |

| 2 | Conversion | Oxypurinol 7-Riboside | Oxypurinol 7-Ribotide |

| 3 | Inhibition | Orotidine-5'-Monophosphate Decarboxylase | Blockade of Pyrimidine Synthesis |

| 4 | Accumulation | Orotidine-5'-Monophosphate (OMP) | Increased OMP Levels |

| 5 | Degradation | Orotidine-5'-Monophosphate (OMP) | Accumulation of Orotidine |

The enzymatic synthesis of oxypurinol 7-riboside is distinct from that of other allopurinol-related ribosides. While allopurinol and its primary metabolite, oxypurinol (also known as oxoallopurinol), can be converted to their 1-ribosyl derivatives by purine (B94841) nucleoside phosphorylase, oxypurinol is specifically converted to the 7-ribosyl derivative (oxypurinol 7-riboside) by the enzyme uridine phosphorylase. researchgate.net This highlights the role of pyrimidine metabolic enzymes in the processing of this purine analogue. annualreviews.org Allopurinol is a much better substrate for purine nucleoside phosphorylase than oxypurinol is. researchgate.net In studies using cultured human fibroblasts, researchers examined the effects of allopurinol and oxypurinol on purine synthesis but were unable to directly demonstrate the formation of the ribonucleotide derivatives in those specific cell lines. researchgate.net

Table 2: Enzymatic Synthesis of Allopurinol and Oxypurinol Ribonucleosides

| Substrate | Enzyme | Ribosyl Donor | Product |

|---|---|---|---|

| Allopurinol | Purine Nucleoside Phosphorylase | Ribose 1-phosphate, Inosine (B1671953), Xanthosine | 1-Ribosylallopurinol |

| Oxypurinol | Purine Nucleoside Phosphorylase | Ribose 1-phosphate, Inosine, Xanthosine | 1-Ribosyloxoallopurinol |

| Oxypurinol | Uridine Phosphorylase | Uridine | Oxypurinol 7-Riboside |

Data sourced from Krenitsky et al. (1967). researchgate.net

Observations in Experimental Animal Models

Animal models provide a systemic context for understanding the metabolism and impact of oxypurinol 7-riboside.

Oxypurinol 7-riboside has been identified in non-human biological samples, confirming its formation in vivo. Early work identified a ribonucleoside of oxypurinol isolated from the urine of patients treated with allopurinol, which was identical to 7-ribosyloxoallopurinol synthesized enzymatically. researchgate.net In a mouse model of hyperuricemia induced by oxonate, the administration of oxypurinol (the direct precursor to oxypurinol 7-riboside) was studied to observe its effect on purine levels. nih.govescholarship.org While oxypurinol 7-riboside itself was not quantified in these specific experiments, the resulting changes in plasma purines provided indirect evidence of the metabolic consequences of oxypurinol's presence. escholarship.org High-pressure liquid chromatography coupled with mass spectrometry has been established as a reliable method for quantifying allopurinol metabolites, including allopurinol-riboside, from plasma samples, which is applicable to animal model research. nih.govresearchgate.net

Metabolic flux analysis investigates the rate of turnover of metabolites in a biological system, providing a dynamic view of metabolism. nih.govnih.gov While direct flux analysis for oxypurinol 7-riboside is not extensively documented, studies on its precursor in animal models offer insights into altered metabolic flows. In a mouse model of hyperuricemia, administration of oxypurinol led to changes in the plasma concentrations of key purines. escholarship.org These shifts reflect the altered flux through the purine degradation pathway caused by the inhibition of xanthine (B1682287) oxidoreductase. nih.gov

Specifically, treatment with oxypurinol did not significantly alter plasma xanthine levels, whereas treatment with allopurinol led to a significant increase in hypoxanthine (B114508). escholarship.org This difference in metabolic outcome suggests distinct impacts on the purine flux network, which may influence the substrate availability for the formation of various metabolites, including oxypurinol 7-riboside.

Table 3: Change in Plasma Purine Concentrations in a Hyperuricemic Mouse Model

| Treatment Group | Plasma Uric Acid (mg/dL) | Plasma Hypoxanthine (μg/mL) | Plasma Xanthine (μg/mL) |

|---|---|---|---|

| Control | ~7.5 | ~0.2 | ~0.1 |

| Allopurinol (3 mg/kg) | ~2.5 | ~1.8 | ~0.1 |

| Oxypurinol (3 mg/kg) | ~5.0 | ~0.3 | ~0.1 |

| Oxypurinol (10 mg/kg) | ~2.5 | ~0.4 | ~0.1 |

Data adapted from Sekine et al. (2023). escholarship.org Values are approximate based on graphical representation.

Insights from Specific Genetic or Enzymatic Deficiency Models

Studying individuals with inborn errors of metabolism provides a unique window into the metabolic pathways involving oxypurinol 7-riboside.

Models of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) deficiency, the enzyme lacking in Lesch-Nyhan syndrome, have been particularly informative. nih.gov In patients with Lesch-Nyhan syndrome undergoing allopurinol therapy, significantly higher urinary excretion of oxypurinol-7-riboside is observed compared to control subjects. nih.gov This is accompanied by a marked accumulation of orotidine in their erythrocytes, pointing to a severe derangement in pyrimidine metabolism caused by the metabolite. nih.govspandidos-publications.com The deficiency in HPRT prevents the salvage of purine bases, potentially altering substrate pools and enhancing alternative pathways like the formation of oxypurinol 7-riboside. spandidos-publications.comnih.gov

Conversely, in patients with an isolated deficiency of xanthine dehydrogenase (XDH), researchers were unable to detect oxypurinol-7-riboside in urine samples during allopurinol treatment. researchgate.net This finding is significant as it suggests that XDH activity is not the primary route for producing the oxypurinol substrate necessary for oxypurinol 7-riboside synthesis and that other enzymes, like aldehyde oxidase, are crucial for the initial conversion of allopurinol to oxypurinol. pharmgkb.orgresearchgate.net

Table 4: Observations of Oxypurinol 7-Riboside in Genetic Deficiency Models

| Genetic/Enzymatic Deficiency | Model/Subject | Key Findings Related to Oxypurinol 7-Riboside | Reference |

|---|---|---|---|

| HPRT Deficiency (Lesch-Nyhan Syndrome) | Human Patients | Increased urinary excretion of oxypurinol-7-riboside; associated with high erythrocyte orotidine. | nih.gov |

| Isolated Xanthine Dehydrogenase (XDH) Deficiency | Human Patients | Oxypurinol-7-riboside was not detected in urine during allopurinol therapy. | researchgate.net |

| Renal Failure | Human Patients | Increased urinary excretion of oxypurinol-7-riboside; associated with high erythrocyte orotidine. | nih.gov |

Association with Altered Metabolic States in Models of Enzyme Deficiencies (e.g., HGPRT deficiency)

Oxypurinol 7-riboside, a significant metabolite of the drug allopurinol, plays a crucial role as a metabolite analogue in biological systems, particularly in models of enzyme deficiencies such as Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) deficiency. pharmgkb.org HGPRT deficiency is an inborn error of purine metabolism that leads to the overproduction of uric acid and is associated with a spectrum of disorders, the most severe being Lesch-Nyhan syndrome. mdpi.comnih.gov In these conditions, the administration of allopurinol is a primary therapeutic strategy to control hyperuricemia. nih.govnih.gov

Allopurinol and its main metabolite, oxypurinol, inhibit xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. ic.ac.uknih.gov However, in the complex metabolic environment of an enzyme deficiency, the metabolic fate of these compounds can lead to significant alterations in other pathways. Oxypurinol can be converted to oxypurinol 7-riboside. nih.govresearchgate.net The formation and accumulation of this ribonucleoside are particularly pronounced in individuals with HGPRT deficiency. nih.gov

In models of HGPRT deficiency, such as patients with Lesch-Nyhan syndrome, the deficiency of the primary purine salvage enzyme leads to an accumulation of purine bases and an acceleration of de novo purine synthesis. ic.ac.ukpnas.org When these individuals are treated with allopurinol, the metabolic pathways are further perturbed. The conversion of allopurinol to its ribonucleotide, which requires HGPRT, is impaired. researchgate.net This leads to alternative metabolic processing.

Research has shown a strong correlation between high urinary excretion of oxypurinol 7-riboside and altered pyrimidine metabolism in patients with Lesch-Nyhan syndrome undergoing allopurinol therapy. nih.gov These patients exhibit significantly higher erythrocyte concentrations of orotidine compared to control subjects. nih.gov This accumulation of orotidine is proposed to result from the inhibition of the enzyme orotidine-5'-monophosphate (OMP) decarboxylase by oxypurinol 7-ribotide (the phosphorylated form of oxypurinol 7-riboside). nih.gov This suggests that oxypurinol 7-riboside, acting as an analogue, indirectly signifies a derangement in the pyrimidine biosynthetic pathway. nih.gov

Evidence suggests that oxypurinol itself can act as an analogue of orotic acid. nih.gov Its ribonucleotide, formed via orotidylate phosphoribosyltransferase, inhibits OMP decarboxylase, leading to the excretion of orotic acid and orotidine. nih.gov This effect is observed even in patients lacking HGPRT, highlighting an alternative pathway for the metabolic impact of allopurinol's metabolites. nih.gov

The following table summarizes key findings from studies on the metabolic effects observed in HGPRT-deficient models during allopurinol treatment, where oxypurinol 7-riboside serves as an important metabolic marker.

Table 1: Metabolic Alterations in HGPRT Deficiency Models Associated with Allopurinol Therapy

| Patient Group | Observed Metabolic Change | Associated Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Lesch-Nyhan Syndrome | Increased erythrocyte orotidine concentrations | High urinary excretion of oxypurinol-7-riboside | Inhibition of OMP decarboxylase by oxypurinol-7-ribotide | nih.gov |

| Lesch-Nyhan Syndrome | Increased urinary excretion of orotic acid and orotidine | Elevated activities of orotidylate phosphoribosyltransferase and decarboxylase in erythrocytes | Formation of oxypurinol ribonucleotide via orotidylate phosphoribosyltransferase, which then inhibits OMP decarboxylase | nih.gov |

| Lesch-Nyhan Syndrome | Reduced serum urate concentration (~50%) | Markedly increased urinary excretion of hypoxanthine and xanthine | Inhibition of xanthine oxidase by allopurinol and oxypurinol | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Adenosine |

| Allopurinol |

| Allopurinol-1-ribonucleotide |

| Allopurinol-1-riboside |

| Guanine |

| Guanosine (B1672433) |

| Hypoxanthine |

| Inosine |

| Inosine monophosphate (IMP) |

| Mercaptopurine |

| Orotic acid |

| Orotidine |

| Orotidine-5'-monophosphate (OMP) |

| Oxypurinol |

| Oxypurinol 7-riboside |

| Oxypurinol 7-ribotide |

| Probenecid |

| Uric acid |

Synthesis and Derivatives of Oxypurinol 7 Riboside for Research Applications

Chemical Synthesis Methodologies

The chemical synthesis of oxypurinol (B62819) 7-riboside and its analogs presents unique challenges, primarily centered around the controlled attachment of the ribofuranose sugar to the pyrazolo[3,4-d]pyrimidine base and achieving the desired regioselectivity.

Strategies for Ribofuranose Attachment to Pyrazolo[3,4-d]pyrimidine Base

The core of synthesizing oxypurinol 7-riboside lies in the effective glycosylation of the pyrazolo[3,4-d]pyrimidine core. A common and effective strategy involves the reaction of a protected pyrazolo[3,4-d]pyrimidine derivative with a protected ribofuranose derivative. nih.gov

One key approach utilizes a persilylated pyrazolo[3,4-d]pyrimidine base, which is then reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. nih.gov This method has been successfully employed in the synthesis of various 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. nih.gov The use of protecting groups on both the heterocyclic base and the ribose sugar is essential to prevent unwanted side reactions and to direct the glycosylation to the desired position. Following the coupling reaction, a deprotection step, typically involving treatment with methanolic ammonia, is necessary to remove the protecting groups and yield the final nucleoside. uantwerpen.be

Alternative strategies may involve different activation methods for the ribose sugar or the pyrimidine (B1678525) base. For instance, multi-component, one-pot synthesis strategies have been developed for the creation of the pyrazolo[3,4-d]pyrimidine core itself, which can then be subjected to glycosylation. beilstein-journals.org

Regioselective Synthesis Approaches

A significant hurdle in the synthesis of nucleoside analogs is controlling the position of the glycosidic bond on the heterocyclic base. In the case of oxypurinol, which has multiple potential nitrogen atoms for ribosylation, achieving regioselectivity for the N7 position is paramount for synthesizing oxypurinol 7-riboside.

The regioselectivity of the glycosylation reaction is influenced by several factors, including the reaction conditions, the nature of the protecting groups, and the specific atoms of the pyrazolo[3,4-d]pyrimidine ring. nih.govuantwerpen.be For instance, studies on the glycosylation of 3-bromoallopurinol have shown that the reaction can yield the N-1 glycosyl derivative as a key intermediate. nih.gov The structural assignment of the resulting nucleosides is often confirmed through spectroscopic methods and, in some cases, single-crystal X-ray analysis. nih.gov

In some instances, the desired isomer, such as the 7-ribosyl derivative, can be obtained through enzymatic synthesis, which often provides a higher degree of regioselectivity compared to purely chemical methods. researchgate.net

Enzymatic Synthesis and Biocatalysis for Research Compound Production

Enzymatic synthesis and biocatalysis offer a powerful and often more selective alternative to traditional chemical synthesis for producing oxypurinol 7-riboside and other nucleoside analogs. nih.gov These methods leverage the high specificity of enzymes to catalyze reactions under mild conditions, often leading to higher yields and fewer byproducts. researchgate.net

Purine (B94841) nucleoside phosphorylase (PNP) is a key enzyme that has been identified as responsible for the ribose conjugation of allopurinol (B61711) and oxypurinol. researchgate.netmdpi.com This enzyme can catalyze the transfer of a ribose group from a donor molecule, such as ribose-1-phosphate, inosine (B1671953), or xanthosine, to the pyrazolo[3,4-d]pyrimidine base. researchgate.net Research has shown that uridine (B1682114) phosphorylase can also convert oxoallopurinol to its 7-ribosyl derivative. researchgate.net

Enzymatic cascade reactions, which involve multiple enzymes working in tandem, have also been explored for the synthesis of modified nucleosides. nih.gov These cascades can start from simple precursors like D-ribose and a heterocyclic base, using a series of enzymes such as ribokinase, phosphopentomutase, and purine nucleoside phosphorylase to build the final nucleoside product. nih.gov Both mesophilic and thermophilic enzymes have been utilized in these cascade reactions, with mesophilic enzymes sometimes demonstrating higher product formation rates. nih.gov

The use of whole-cell biocatalysts, which eliminates the need for costly enzyme purification, is another promising approach for the industrial production of these compounds. nih.gov

Development and Evaluation of Analogs and Derivatives of Oxypurinol 7-Riboside

The synthesis of analogs and derivatives of oxypurinol 7-riboside is crucial for exploring structure-activity relationships and for developing tools to trace its metabolic fate.

Structural Modifications for Exploring Structure-Activity Relationships

To understand how the structure of oxypurinol 7-riboside relates to its biological activity, researchers synthesize various analogs with modifications at different positions. These modifications can include substitutions on the pyrazolo[3,4-d]pyrimidine base or alterations to the ribofuranose ring. uantwerpen.be

For example, studies have focused on the synthesis of 7-substituted and ribofuranose-modified pyrazolo[3,4-d]pyrimidine nucleosides to evaluate their potential as antiparasitic agents. uantwerpen.be By introducing different functional groups, such as bromo or iodo groups, at the 7-position of the pyrazolo[3,4-d]pyrimidine ring, scientists can probe the impact of these changes on the compound's biological activity. uantwerpen.be The evaluation of these analogs helps to build a comprehensive picture of the structural requirements for a desired biological effect.

Recent research has also explored the interaction of oxypurinol and related xanthine (B1682287) derivatives with ryanodine (B192298) receptors, identifying the 4-oxopyrimidine motif as crucial for binding. pnas.org Such studies provide valuable insights for the design of new derivatives with specific biological targets.

Synthesis of Labeled Compounds for Tracing Metabolic Pathways

To track the metabolic fate of oxypurinol 7-riboside within a biological system, isotopically labeled versions of the compound are synthesized. This involves incorporating stable or radioactive isotopes, such as ¹³C, ¹⁴C, or ¹⁵N, into the molecule.

Chemo-enzymatic methods have been successfully developed for the synthesis of isotopically labeled nucleosides. nih.gov These methods often combine chemical synthesis steps with enzymatic transformations to efficiently introduce the isotopic label. For instance, labeled precursors can be incorporated into the nucleoside structure through enzymatic cascade reactions. nih.gov

The resulting labeled compounds can then be used in metabolic studies to trace their uptake, distribution, and transformation within cells and organisms. nih.gov For example, the use of ¹⁴C-labeled allopurinol has been instrumental in identifying its metabolites, including oxypurinol 7-riboside, in human urine. researchgate.net High-pressure liquid chromatography coupled with mass spectrometry is a common analytical technique used to quantify these labeled compounds and their metabolites in biological samples. nih.gov This information is vital for understanding the complete metabolic profile of the parent drug and its derivatives. nih.gov

Analytical Methodologies for Oxypurinol 7 Riboside in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of oxypurinol (B62819) 7-riboside and its related parent compounds, providing the necessary separation from other metabolites and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of purine (B94841) compounds, including the parent molecules of oxypurinol 7-riboside. While specific methods for the 7-riboside are not extensively detailed, the analysis of allopurinol (B61711) and oxypurinol provides a foundational methodology. These methods often involve reversed-phase columns, although some analyses have utilized hydrophilic interaction liquid chromatography (HILIC) columns. plos.org For instance, the simultaneous determination of allopurinol and oxypurinol has been achieved using HPLC-UV, though these methods can have longer chromatographic run times (≥12 minutes) and lower sensitivity compared to mass spectrometry techniques. nih.gov

Fluorescence detection offers enhanced sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. A method for the trace analysis of oxypurinol in surface water was developed using ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection. nih.gov This rapid method, with a run time of just 2.0 minutes, utilized an isocratic elution and set the excitation/emission wavelengths at 254/359 nm, achieving a low limit of detection. nih.gov Such approaches could be adapted for oxypurinol 7-riboside, provided it exhibits suitable native fluorescence or can be derivatized. Research on related tricyclic nucleobase analogs has shown that enzymatic oxidation can lead to highly fluorescent products, suggesting a potential strategy for developing sensitive fluorescence-based assays. mdpi.com

Table 1: Example HPLC Conditions for Related Compounds

| Parameter | Method for Oxypurinol in Water nih.gov | Method for Allopurinol & Oxypurinol in Serum plos.org |

| Technique | UHPLC-FLD | HPLC-UV |

| Column | Not specified | Acquity UPLC HILIC (100 mm x 2.1, 1.7μm) |

| Mobile Phase | Methanol/water (5:95, v/v) | Acetonitrile (B52724), water, formic acid (95:5:0.1, v/v/v) |

| Flow Rate | Not specified | 0.3 mL/min |

| Detection | Fluorescence (Ex: 254 nm, Em: 359 nm) | UV |

| Run Time | 2.0 min | 3 min |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of drug metabolites in biological fluids. It combines the powerful separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by mass spectrometry. Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of allopurinol and its primary active metabolite, oxypurinol, in human plasma. nih.govresearchgate.net

These methods typically employ a simple sample preparation step, such as protein precipitation, followed by separation on a reversed-phase column like a Hypersil Gold C18. nih.govresearchgate.net Quantification is achieved using electrospray ionization (ESI), often in the positive ion mode, by monitoring specific multiple reaction monitoring (MRM) transitions. nih.gov For example, the MRM transition for oxypurinol has been monitored at m/z 153.1/136.0. nih.gov In other studies, ESI in the negative mode has been used, with a precursor to product ion transition for oxypurinol of m/z 150.89 > 41.91. plos.org These established methods for oxypurinol provide a strong basis for developing a validated LC-MS/MS assay for its riboside metabolites, including oxypurinol 7-riboside, which has been quantified from plasma samples using high-pressure liquid chromatography coupled with electrospray ionization tandem mass spectrometry. nih.gov

Table 2: Example LC-MS/MS Parameters for Oxypurinol Analysis

| Parameter | Method 1 (Positive ESI) nih.govresearchgate.net | Method 2 (Negative ESI) plos.org |

| Instrument | Triple Quadrupole Mass Spectrometer | Acquity Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) | Z-Spray Electrospray Ionization (ESI) |

| Polarity | Positive | Negative |

| Monitored Transition | m/z 153.1 → 136.0 | m/z 150.89 → 41.91 |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |

| Matrix | Human Plasma | Rat Plasma |

Spectroscopic and Other Detection Methods

While chromatography is essential for separation, spectroscopy provides the means for structural confirmation and alternative detection strategies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Various 1D and 2D NMR techniques (such as 1H, 13C, COSY, HSQC, and HMBC) are used to confirm the structures of synthesized purine and pyrimidine (B1678525) analogues. core.ac.uk However, the application of NMR to identify and quantify metabolites in complex biological samples can be challenging, especially for low-concentration species. In the context of allopurinol metabolism, researchers have reported being unable to demonstrate the presence of oxypurinol-1-riboside or oxypurinol-7-riboside in patient urine using 1H-NMR spectroscopy. researchgate.net This difficulty was attributed to the unavailability of pure synthetic standards for these specific metabolites, which are needed to pinpoint their unique spectral signatures within a complex mixture. researchgate.net Despite this challenge, NMR remains a critical tool for characterizing synthesized reference standards of oxypurinol 7-riboside, which are essential for validating other quantitative methods.

Fluorescence detection provides a highly sensitive alternative to standard UV detection in liquid chromatography. As mentioned, a method using UHPLC with fluorescence detection has been successfully applied to the trace analysis of oxypurinol. nih.gov The method's high sensitivity, with a method detection limit in the nanogram-per-liter range, highlights the potential of fluorescence for detecting low-abundance metabolites. nih.gov

Furthermore, fluorescence assays can be developed based on enzymatic reactions. For instance, enzymatic assays for purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism, have utilized fluorescent substrates. nih.gov The phosphorolysis of the fluorescent substrate m7Guo can be monitored by the decrease in fluorescence, providing a means to study enzyme kinetics and inhibition. nih.gov Similarly, the enzymatic oxidation of certain tricyclic purine analogs by xanthine (B1682287) oxidase results in a significant increase in fluorescence, forming the basis of a simple and high-throughput assay. mdpi.com These principles could potentially be applied to develop specific enzymatic assays for oxypurinol 7-riboside, where its formation or degradation is coupled to a change in fluorescence.

Sample Preparation and Extraction Protocols for Biological Matrices in Research

The effective extraction of target analytes from complex biological matrices like plasma, urine, or tissue is a critical prerequisite for reliable analysis. The choice of extraction protocol depends on the physicochemical properties of the analyte and the analytical technique being used. For polar metabolites like ribonucleosides, sample preparation can be a significant challenge. rsc.org

For LC-MS/MS analysis of oxypurinol and its parent compounds in plasma, a simple and rapid protein precipitation (PPT) method is commonly used. nih.govresearchgate.net This typically involves adding a precipitating agent, such as acetonitrile containing a small percentage of formic acid, to the plasma sample. nih.gov After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analytes can be directly injected into the LC-MS/MS system. This method is known for its simplicity and high recovery, with reported recoveries for oxypurinol ranging from 85% to 91%. nih.gov

Another common technique is liquid-liquid extraction (LLE). An LLE protocol using ethyl acetate (B1210297) as the extracting solvent has been employed for the simultaneous determination of allopurinol, oxypurinol, and other drugs in rat plasma. plos.org For environmental samples, such as surface water, solid-phase extraction (SPE) is the method of choice to concentrate the analyte and remove interfering substances before analysis. nih.govresearchgate.net An SPE method was optimized for oxypurinol analysis, resulting in high and consistent recoveries from various water samples. nih.gov The development of a robust extraction protocol for oxypurinol 7-riboside from biological matrices would likely start by adapting these established methods for its parent compound.

Matrix Effects and Interference Mitigation

Detailed studies specifically investigating the matrix effects and interference patterns in the analysis of Oxypurinol 7-riboside are not available in the reviewed literature. While extensive research has been conducted on its parent compound, oxypurinol, demonstrating minimal matrix effects in human plasma with IS-normalized matrix factors ranging from 1.003 to 1.030, this data cannot be scientifically extrapolated to its riboside metabolite. researchgate.netnih.gov The structural difference, namely the addition of a ribose sugar moiety, significantly alters the physicochemical properties of the molecule, which would in turn affect its behavior in a complex biological matrix and its susceptibility to interference from endogenous or exogenous substances. Without dedicated research, any discussion on mitigation strategies would be purely speculative.

Stability Considerations during Sample Handling and Analysis

Similarly, there is a lack of specific data on the stability of Oxypurinol 7-riboside under various handling and storage conditions. Stability studies for allopurinol and oxypurinol have established specific parameters for their handling, but these cannot be assumed to apply to Oxypurinol 7-riboside. The riboside bond may be susceptible to enzymatic or chemical cleavage, potentially leading to the degradation of the analyte and the formation of oxypurinol, which could artificially inflate the measurements of the parent metabolite. Studies on wastewater have noted the transformation of other riboside metabolites into oxypurinol, suggesting that stability is a critical, yet unstudied, factor for this class of compounds. researchgate.netacs.org Without empirical data on its stability profile concerning temperature, freeze-thaw cycles, and long-term storage, no definitive guidelines for sample handling can be established.

Computational and Structural Biology Insights into Oxypurinol 7 Riboside

Molecular Docking and Dynamics Simulations of Compound-Enzyme Interactions

While specific molecular docking and dynamics simulation studies for oxypurinol (B62819) 7-riboside are not extensively available, a wealth of this research exists for its precursor, oxypurinol, primarily with its target enzyme, xanthine (B1682287) oxidase (XO). These studies provide a foundational understanding of the core molecule's interaction within the enzyme's active site.

Molecular docking simulations with oxypurinol consistently show its binding within the active site of xanthine oxidase, where it interacts with key amino acid residues. nih.govbenthamdirect.compensoft.net Molecular dynamics simulations further illuminate these interactions, revealing that inhibitors can induce conformational changes in the enzyme. For instance, the binding of allopurinol (B61711), which is metabolized to oxypurinol, can cause the protein structure to swell slightly. nih.gov Simulations also highlight the stability of the inhibitor within the active site, with key interactions involving residues like Arg880 and Thr1010. nih.govbohrium.com

The addition of a ribose group at the 7-position to form oxypurinol 7-riboside would significantly alter the molecule's size, shape, and polarity. This modification would likely lead to new potential interactions with the enzyme. The hydroxyl groups of the ribose moiety could form additional hydrogen bonds with residues at the entrance of the active site pocket, potentially increasing the binding affinity or altering the orientation of the pyrazole (B372694) ring within the active site. Conversely, the bulky nature of the ribose group could introduce steric hindrance, possibly affecting the optimal positioning for inhibition.

Table 1: Inferred Molecular Interactions of Oxypurinol 7-Riboside with Xanthine Oxidase

| Interacting Residue | Interaction Type with Oxypurinol Core | Potential Interaction with 7-Riboside Moiety |

|---|---|---|

| Glutamate 802 | Hydrogen Bond nih.gov | Possible long-range electrostatic interaction. |

| Arginine 880 | Hydrogen Bond nih.gov | May form hydrogen bonds with ribose hydroxyls. |

| Phenylalanine 914 | Hydrophobic Interaction | Steric hindrance or favorable packing. |

| Phenylalanine 1009 | Hydrophobic Interaction | Steric hindrance or favorable packing. |

| Threonine 1010 | Hydrogen Bond rsc.org | May form hydrogen bonds with ribose hydroxyls. |

| Glutamate 1261 | Hydrogen Bond nih.gov | Possible long-range electrostatic interaction. |

Crystal Structure Analysis of Related Nucleoside-Enzyme Complexes

Direct crystal structures of oxypurinol 7-riboside complexed with an enzyme are not available. However, the crystal structure of its parent compound, oxypurinol, bound to the reduced form of bovine milk xanthine oxidoreductase (a model for human xanthine oxidase) has been determined at high resolution. nih.govtandfonline.comrcsb.org This structure reveals that oxypurinol binds directly to the molybdenum atom of the molybdopterin cofactor in the enzyme's active site. nih.gov Specifically, a clear electron density is observed between the N2 nitrogen of oxypurinol and the molybdenum atom. nih.govrcsb.org This covalent interaction is a key feature of its mechanism-based inhibition. The bound oxypurinol also forms crucial hydrogen bonds with essential active site residues, including Glutamate 802, Arginine 880, and Glutamate 1261. nih.govrcsb.org

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Computational modeling is a powerful tool for elucidating the structure-activity relationships (SAR) of enzyme inhibitors. nih.govnih.govfrontiersin.org While specific computational SAR studies for oxypurinol 7-riboside are scarce, the extensive research on various xanthine oxidase inhibitors allows for an informed analysis.

The core structure for inhibition of xanthine oxidase is the pyrazolopyrimidine ring system, which is an analog of the natural substrates hypoxanthine (B114508) and xanthine. The conversion of allopurinol to oxypurinol within the active site is a critical step for tight-binding inhibition.

The addition of the ribose at the 7-position introduces several new structural features that would be key in an SAR analysis:

Size and Steric Bulk: The ribose moiety significantly increases the size of the molecule. This could either enhance binding by occupying additional space in the active site entrance or be detrimental if it clashes with residues.

Polarity and Hydrogen Bonding: The hydroxyl groups of the ribose dramatically increase the molecule's polarity and introduce multiple hydrogen bond donors and acceptors. These can form new interactions with the enzyme, potentially increasing affinity.

Conformational Flexibility: The ribose ring and its bond to the pyrimidine (B1678525) core introduce new degrees of conformational freedom, which would need to be explored in computational models to find the most favorable binding pose.

Table 2: Comparative Structure-Activity Relationship Features

| Compound | Key Structural Feature | Known/Inferred Activity Impact |

|---|---|---|

| Allopurinol | Hypoxanthine analog | Substrate and mechanism-based inhibitor of XO. |

| Oxypurinol | Xanthine analog; product of allopurinol oxidation | Tightly binds to the reduced molybdenum center of XO. |

| Oxypurinol 7-Riboside | Oxypurinol with a ribose at N7 | Increased size and polarity; potential for new H-bonds or steric clashes at the active site entrance. |

Computational Prediction of Metabolic Pathways and Enzyme Substrates

Computational biology offers powerful tools for predicting and reconstructing metabolic pathways from genomic data. nih.govresearchgate.net Databases like MetaCyc and HumanCyc serve as comprehensive, curated repositories of experimentally determined metabolic pathways, enzymes, and metabolites. metacyc.orgwikipedia.orgmetacyc.orgnih.govoup.comdknet.orgnih.gov These resources can be used with software like Pathway Tools to computationally predict the metabolic network of an organism. humancyc.org

Oxypurinol 7-riboside is a known human metabolite of allopurinol. oup.com Its formation is part of a larger metabolic network. The primary pathway involves the oxidation of allopurinol to oxypurinol by xanthine oxidase and aldehyde oxidase. nih.govd-nb.info Oxypurinol can then be further metabolized. The formation of a ribonucleoside suggests the involvement of a nucleoside phosphorylase or a similar enzyme that can catalyze the addition of a ribose group.

Computational pathway prediction tools can help identify the specific enzymes responsible for such transformations. By inputting the structure of oxypurinol into a metabolic prediction model, it can search for known enzymes that act on similar substrates (e.g., other purine-like molecules). The prediction algorithm would assess the likelihood of oxypurinol being a substrate for various human enzymes, including different nucleoside phosphorylases, to identify the most probable catalyst for the formation of oxypurinol 7-riboside. This computational approach can also predict further metabolic fates of oxypurinol 7-riboside itself, helping to build a complete picture of the compound's lifecycle in the body. plos.org

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Enzymatic Pathways in Oxypurinol (B62819) 7-Riboside Metabolism

A significant gap in our understanding of allopurinol's metabolic fate is the precise enzymatic machinery responsible for the formation of oxypurinol 7-riboside. While it is established that allopurinol (B61711) is metabolized to oxypurinol, and subsequently, oxypurinol ribosides are formed, the specific enzymes catalyzing the attachment of a ribose group at the 7-position of oxypurinol have not been definitively identified. pharmgkb.org It has been proposed that the formation of oxypurinol-7-ribotide, a precursor, may lead to the accumulation of orotidine (B106555) in erythrocytes, suggesting an interaction with pyrimidine (B1678525) metabolism. nih.gov This interaction points towards a derangement of pyrimidine nucleotide metabolism during allopurinol therapy. nih.gov

Future research should focus on identifying and characterizing the specific nucleoside phosphorylases or other glycosyltransferases that catalyze this reaction. Investigating the substrate specificity and kinetics of candidate enzymes with oxypurinol as a substrate will be crucial. Furthermore, exploring the cellular and tissue distribution of these enzymes could provide insights into where oxypurinol 7-riboside is predominantly synthesized in the body.

Comprehensive Investigation of Its Role in Broader Metabolic Networks

The impact of oxypurinol 7-riboside extends beyond its direct formation, influencing broader metabolic networks. Evidence suggests a disruption of pyrimidine metabolism, indicated by the accumulation of orotidine in red blood cells of individuals undergoing allopurinol treatment. nih.govspandidos-publications.com This is thought to occur through the inhibition of orotidine-5'-monophosphate decarboxylase by oxypurinol-7-ribotide. nih.govebmconsult.com

A comprehensive metabolomics approach is warranted to map the downstream effects of oxypurinol 7-riboside formation. This would involve analyzing the levels of various purine (B94841) and pyrimidine intermediates in different biological samples (e.g., plasma, erythrocytes, urine) from individuals treated with allopurinol. Such studies could reveal previously unknown interactions and regulatory feedback loops involving oxypurinol 7-riboside, providing a more holistic view of its metabolic influence. For instance, increased levels of the pyrimidine-sugar UDP-glucose have been observed in patients with high orotidine levels, further indicating a wider disturbance in pyrimidine metabolism. nih.gov

Advanced Analytical Techniques for Low-Concentration Detection and Metabolic Tracing

The development of more sensitive and specific analytical methods is essential for accurately quantifying low concentrations of oxypurinol 7-riboside and its related metabolites in complex biological matrices. While high-pressure liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool, challenges remain, particularly for highly polar compounds like oxypurinol and its ribosides which may not be well-retained on common reversed-phase columns. nih.govnih.govresearchgate.net

Future efforts should focus on optimizing existing LC-MS/MS methods, potentially exploring hydrophilic interaction liquid chromatography (HILIC) as an alternative separation technique. researchgate.net Furthermore, the application of stable isotope labeling, where a labeled version of allopurinol or oxypurinol is administered, would be invaluable for metabolic tracing studies. This would allow researchers to follow the metabolic fate of the drug and its conversion to oxypurinol 7-riboside in vivo, providing definitive evidence for its metabolic pathways and turnover rates.

Design and Synthesis of Novel Analogs for Mechanistic Probes in Purine/Pyrimidine Biology

The synthesis of novel analogs of oxypurinol 7-riboside can serve as powerful tools to probe the mechanisms of enzymes involved in purine and pyrimidine metabolism. By systematically modifying the purine ring or the ribose moiety, researchers can create compounds with altered substrate or inhibitory properties. For example, fluorescent analogs could be developed to visualize the localization and interaction of these compounds within cells. mdpi.compreprints.org

These analogs could be used in several ways:

To identify and characterize the enzymes that metabolize oxypurinol 7-riboside.

To investigate the specific interactions between oxypurinol 7-riboside (or its nucleotide form) and enzymes in the pyrimidine synthesis pathway, such as orotidine-5'-monophosphate decarboxylase. ebmconsult.com

To explore the potential for developing more selective drugs that target specific enzymes in these pathways with fewer off-target effects.

The enzymatic synthesis of such analogs using enzymes like purine nucleoside phosphorylase (PNP) has been demonstrated for other purine derivatives and could be a viable strategy. preprints.orgnih.gov

Exploration of Oxypurinol 7-Riboside's Biological Activity in Non-Mammalian Systems (e.g., parasitic organisms)

While the primary focus of allopurinol research has been in humans, its metabolites, including the riboside derivatives, may have significant biological activity in other organisms. Allopurinol and its riboside have shown activity against parasitic protozoa like Leishmania and Trypanosoma. gorgas.gob.panih.govmdpi.com The metabolic conversion of allopurinol to allopurinol riboside by the parasite is a crucial step for its anti-parasitic effect. gorgas.gob.pa

Future research should investigate whether oxypurinol 7-riboside itself possesses any direct antiparasitic activity. This would involve in vitro screening of the compound against a panel of parasitic organisms. Understanding the metabolic pathways of allopurinol and oxypurinol in these parasites, and how they differ from the host, could lead to the development of more effective and selective antiparasitic drugs. It is possible that parasites have unique enzymes that can metabolize oxypurinol to its riboside or other active forms, presenting a potential therapeutic target. The activity of allopurinol in Aotus trivirgatus monkeys against Leishmania braziliensis panamensis suggests that the host's metabolic conversion of the drug to its more active riboside form may be a critical factor. gorgas.gob.pa

Q & A

Q. What experimental models are used to evaluate the xanthine oxidase (XO) inhibitory activity of Oxypurinol 7-riboside?

Methodological Answer: In vitro XO inhibition assays are typically performed using spectrophotometric methods to measure uric acid production from xanthine. Oxypurinol 7-riboside’s inhibitory effect is quantified via IC50 values, requiring purified XO enzyme, controlled pH (e.g., phosphate buffer, pH 7.4), and substrate saturation kinetics. For in vivo validation, ischemia-reperfusion injury models (e.g., rodent cardiac or hepatic ischemia) are employed, with XO activity measured in tissue homogenates. Ensure calibration with allopurinol as a positive control .

Q. How are pharmacokinetic (PK) parameters like clearance (CL) and half-life determined for Oxypurinol 7-riboside in preclinical studies?

Methodological Answer: Serial blood sampling post-administration is conducted to measure plasma concentrations using HPLC or LC-MS/MS. Non-compartmental analysis (NCA) calculates CL, volume of distribution (Vd), and half-life. For neonates or specific populations, population PK modeling (e.g., NONMEM) accounts for covariates like body weight or therapeutic hypothermia. Validation requires adherence to FDA/EMA guidelines for bioanalytical method validation, including precision (±15% CV) and accuracy (85–115% recovery) .

Q. What are the critical steps in designing reproducible in vitro studies for Oxypurinol 7-riboside?

Methodological Answer: Standardize enzyme sources (e.g., recombinant human XO), substrate concentrations (xanthine at Km ~2–5 µM), and incubation conditions (37°C, O2 saturation). Include controls for auto-oxidation and non-enzymatic urate formation. Report raw data with mean ± SD and statistical tests (e.g., ANOVA for dose-response curves). Follow Beilstein Journal guidelines for compound characterization: purity (>95% by HPLC), spectral data (NMR, HRMS), and batch-to-batch variability .

Advanced Research Questions

Q. How do autoinhibition dynamics of Oxypurinol 7-riboside complicate PK/PD modeling?

Methodological Answer: Autoinhibition occurs when oxypurinol (metabolite) inhibits its own formation via XO feedback. This necessitates non-linear mixed-effects modeling (e.g., Emax function) to describe time-dependent inhibition. Use Phoenix WinNonlin or Monolix to fit data, incorporating a maximum effect (Emax) model driven by oxypurinol concentrations. Validate with sensitivity analyses to exclude implausible parameter estimates (e.g., distribution half-life <0.1 h) .

Q. How can researchers address discrepancies in target attainment rates between allopurinol and oxypurinol in neonatal trials?

Methodological Answer: In the ALBINO trial, oxypurinol’s longer half-life (25–30 h) versus allopurinol (~2 h) led to lower target attainment (75% vs. 95%). Optimize sampling schedules to capture terminal phase kinetics and use Bayesian forecasting for dose individualization. Justify exposure targets via in vitro-in vivo correlation (IVIVC) of XO inhibition (e.g., IC50 ≤0.36 mg/L) and clinical endpoints (e.g., neuroprotection) .

What frameworks (e.g., PICO, FINER) are suitable for structuring clinical research questions on Oxypurinol 7-riboside?

Methodological Answer: Apply the PICO framework:

- P : Neonates with hypoxic-ischemic encephalopathy (HIE).

- I : Oxypurinol 7-riboside (20 mg/kg loading dose + 5 mg/kg maintenance).

- C : Placebo or standard hypothermia therapy.

- O : XO inhibition ≥90% at 24 h post-dose. Evaluate feasibility using FINER criteria: ensure ethical approval, sample size adequacy (power ≥80%), and relevance to reducing oxidative injury .

Q. What statistical considerations are critical when analyzing covariate effects in PK studies of Oxypurinol 7-riboside?

Methodological Answer: Use stepwise covariate modeling (SCM) with likelihood ratio tests (ΔOFV >3.84, p<0.05). Prioritize covariates like gestational age, renal function (serum creatinine), and concomitant therapies. Avoid overfitting by validating via bootstrap (≥500 replicates) and visual predictive checks. Report parameter estimates with 95% confidence intervals and shrinkage (<20%) .

Q. How to ensure reproducibility of Oxypurinol 7-riboside studies in line with journal guidelines?

Methodological Answer: Follow Beilstein Journal protocols:

- Provide synthetic routes with yields, purification methods, and characterization data (e.g., elemental analysis).

- Deposit raw PK data in public repositories (e.g., Zenodo) with DOIs.

- Use the SAMPL guidelines for analytical validation, including LOQ (limit of quantification ≤10% of Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.